Atalantoflavone
Atalantoflavone
Atalantoflavone, also known as limonianin, belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, atalantoflavone is considered to be a flavonoid lipid molecule. Atalantoflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atalantoflavone is primarily located in the membrane (predicted from logP). Outside of the human body, atalantoflavone can be found in citrus. This makes atalantoflavone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
119309-02-3
VCID:
VC0177917
InChI:
InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3
SMILES:
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C
Molecular Formula:
C20H16O5
Molecular Weight:
336.3 g/mol
Atalantoflavone
CAS No.: 119309-02-3
Main Products
VCID: VC0177917
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol
CAS No. | 119309-02-3 |
---|---|
Product Name | Atalantoflavone |
Molecular Formula | C20H16O5 |
Molecular Weight | 336.3 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
Standard InChI | InChI=1S/C20H16O5/c1-20(2)8-7-13-17(25-20)10-15(23)18-14(22)9-16(24-19(13)18)11-3-5-12(21)6-4-11/h3-10,21,23H,1-2H3 |
Standard InChIKey | YEUHAZULDUVZLA-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C |
Canonical SMILES | CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)C |
Appearance | Yellow powder |
Melting Point | 289-290°C |
Physical Description | Solid |
Description | Atalantoflavone, also known as limonianin, belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, atalantoflavone is considered to be a flavonoid lipid molecule. Atalantoflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, atalantoflavone is primarily located in the membrane (predicted from logP). Outside of the human body, atalantoflavone can be found in citrus. This makes atalantoflavone a potential biomarker for the consumption of this food product. |
PubChem Compound | 14162621 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume